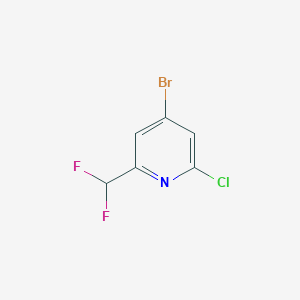

4-Bromo-2-chloro-6-(difluoromethyl)pyridine

Descripción

4-Bromo-2-chloro-6-(difluoromethyl)pyridine (CAS 1806780-85-7) is a halogenated pyridine derivative featuring a bromo group at position 4, a chloro substituent at position 2, and a difluoromethyl group at position 4. This compound is commercially available at 97% purity and is utilized in pharmaceutical and agrochemical research due to its reactive halogen atoms and fluorinated moiety, which influence its electronic properties and metabolic stability .

Propiedades

IUPAC Name |

4-bromo-2-chloro-6-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPMYENQEDHTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the reaction of 2-(difluoromethyl)pyridine with copper bromide. This reaction is carried out under controlled conditions to ensure the selective bromination and chlorination of the pyridine ring .

Industrial Production Methods: Industrial production of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-6-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The presence of bromine, chlorine, and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-Bromo-2-chloro-4-(difluoromethyl)pyridine (CAS 1374659-34-3)

- Structural Differences : The bromo and difluoromethyl groups are transposed (positions 4 and 5 vs. 4 and 6 in the target compound).

- Implications : Positional isomerism affects steric hindrance and electronic distribution. The altered substitution pattern may reduce reactivity in Suzuki couplings compared to the target compound due to proximity of substituents .

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

- Structural Differences : Replaces the difluoromethyl group with a trifluoromethyl group at position 5.

Functional Group Variations

2-Bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine (CAS 1805201-69-7)

- Structural Differences : Adds a chloromethyl group at position 3.

- Implications : The chloromethyl group introduces a reactive site for nucleophilic substitution, making this compound more versatile in synthesizing branched derivatives compared to the target compound .

4-Bromo-5-chloro-2-methylpyridine (CAS 1211529-34-8)

- Structural Differences : Substitutes the difluoromethyl group with a methyl group at position 2.

Ring System Analogues

5-Bromo-2-chloropyrimidin-4-amine (CAS 42753-71-9)

- Structural Differences : Replaces the pyridine ring with a pyrimidine ring and introduces an amine group at position 4.

- Implications : The pyrimidine core enhances hydrogen-bonding capacity, favoring interactions with enzymes or nucleic acids. However, the absence of a difluoromethyl group reduces metabolic stability .

Key Data Table

Actividad Biológica

4-Bromo-2-chloro-6-(difluoromethyl)pyridine is a halogenated pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of bromine and chlorine atoms along with a difluoromethyl group, is being explored for its interactions with various biological targets, which could lead to therapeutic applications.

The molecular formula of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine is C₆H₂BrClF₂N. Its structure allows for versatile chemical reactivity, particularly in substitution reactions where the halogen atoms can be replaced under specific conditions. The difluoromethyl group enhances the compound's electronic properties, potentially influencing its biological interactions.

The mechanism of action for 4-Bromo-2-chloro-6-(difluoromethyl)pyridine involves its interaction with various molecular targets within biological systems. The halogen substituents can modulate the compound’s binding affinity to enzymes or receptors, impacting several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases, which are crucial in cellular signaling pathways such as MAPK/ERK. This modulation can affect cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against various pathogens, including bacteria and possibly viruses.

Antimicrobial Activity

Recent studies have indicated that 4-Bromo-2-chloro-6-(difluoromethyl)pyridine shows significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria and has demonstrated a spectrum of activity:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.0 | Moderate activity |

| Escherichia coli | 8.0 | Moderate activity |

| Chlamydia spp. | 5.2 | High activity (IC50) |

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine. Results indicate that at concentrations up to 100 μg/mL, the compound does not exhibit significant toxicity towards human cell lines, supporting its potential therapeutic use.

Case Studies

- Chlamydia Inhibition : A study focused on the compound’s effect on Chlamydia infections revealed that it significantly reduced chlamydial inclusion sizes and numbers in infected HEp-2 cells. The IC50 value was determined to be 5.2 μg/mL, indicating effective inhibition without cytotoxic effects at therapeutic concentrations .

- HIV Resistance : Another investigation explored the efficacy of similar compounds against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). While specific data on 4-Bromo-2-chloro-6-(difluoromethyl)pyridine was not detailed, structural analogs demonstrated improved antiviral properties, hinting at potential applications in HIV treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.